Guanidine, 1-(2-benzoxazolyl)-2-cyclopropanoyl-
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Overview
Description
N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]CYCLOPROPANECARBOXAMIDE is a complex organic compound that features a benzoxazole moiety Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]CYCLOPROPANECARBOXAMIDE typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. For instance, a common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . This reaction yields the benzoxazole core, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino Benzoxazole: A simpler benzoxazole derivative with similar biological activities.
Benzoxazole Derivatives: Various derivatives with modifications on the benzoxazole ring, exhibiting diverse biological properties.
Uniqueness
N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]CYCLOPROPANECARBOXAMIDE is unique due to its specific functional groups and the cyclopropanecarboxamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H12N4O2 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H12N4O2/c13-11(15-10(17)7-5-6-7)16-12-14-8-3-1-2-4-9(8)18-12/h1-4,7H,5-6H2,(H3,13,14,15,16,17) |
InChI Key |
ZOXYDSMQAGJTJF-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1C(=O)N/C(=N/C2=NC3=CC=CC=C3O2)/N |
Canonical SMILES |
C1CC1C(=O)NC(=NC2=NC3=CC=CC=C3O2)N |
Origin of Product |
United States |
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